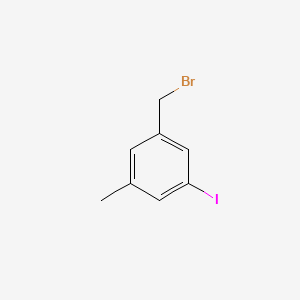
1-(Bromomethyl)-3-iodo-5-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-3-iodo-5-methylbenzene is an aromatic compound characterized by the presence of bromomethyl, iodo, and methyl substituents on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-iodo-5-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-iodo-5-methylbenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically proceeds under mild conditions, with the bromomethyl group being introduced at the benzylic position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-3-iodo-5-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride in ethanol or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 3-iodo-5-methylbenzyl derivatives.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-3-iodo-5-methylbenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(Bromomethyl)-3-iodo-5-methylbenzene exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of a new bond with the nucleophile. The iodo group can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the benzene ring.
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: Involves the aromatic ring as the reactive site.
Comparación Con Compuestos Similares
1-(Bromomethyl)-3-iodo-5-methylbenzene can be compared with other halogenated benzyl compounds:
1-(Bromomethyl)-3-chloro-5-methylbenzene: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
1-(Bromomethyl)-3-fluoro-5-methylbenzene:
1-(Bromomethyl)-3-bromo-5-methylbenzene: Features two bromine atoms, affecting its reactivity and the types of reactions it can undergo.
Uniqueness: The presence of both bromomethyl and iodo groups in this compound provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.
Conclusion
This compound is a valuable compound in organic chemistry, with diverse applications in scientific research and industry Its unique reactivity and the ability to undergo various chemical transformations make it an important intermediate for the synthesis of complex molecules
Propiedades
Fórmula molecular |
C8H8BrI |
|---|---|
Peso molecular |
310.96 g/mol |
Nombre IUPAC |
1-(bromomethyl)-3-iodo-5-methylbenzene |
InChI |
InChI=1S/C8H8BrI/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3 |
Clave InChI |
PKNOSWOJOWVLBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)I)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B12950396.png)

![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B12950405.png)
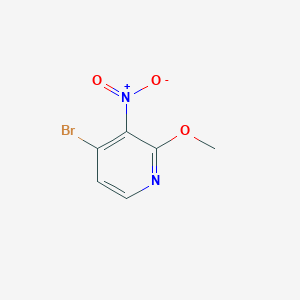
![Pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12950413.png)
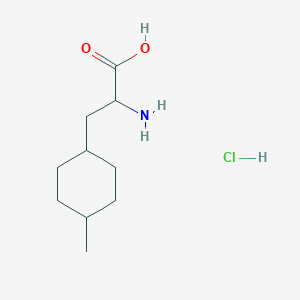
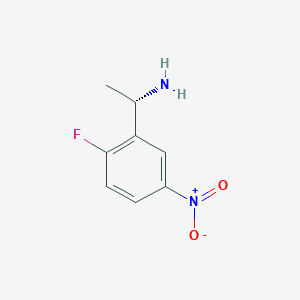

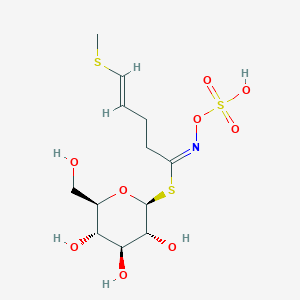
![1h-Pyrrolo[3,2-b]pyridine-5-acetonitrile](/img/structure/B12950442.png)
![7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12950444.png)

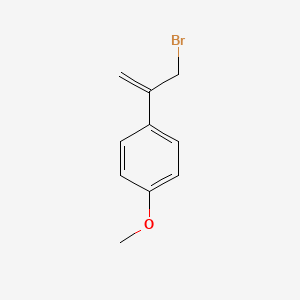
![Ethyl 1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole-2-carboxylate](/img/structure/B12950458.png)
